molecular formula C8H10N4S B13072285 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B13072285
M. Wt: 194.26 g/mol
InChI Key: OEIQJQMKHUDBQX-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiazole group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate diketones and hydrazines to form the pyrazole ring.

    Thiazole Introduction: Using thioamides or thioesters to introduce the thiazole moiety under specific reaction conditions such as heating or using catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and thiazole introduction reactions, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine
  • 1,4-Dimethyl-3-(1,2,4-thiadiazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2,4-dimethyl-5-(1,3-thiazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-5-7(6-3-10-4-13-6)11-12(2)8(5)9/h3-4H,9H2,1-2H3

InChI Key

OEIQJQMKHUDBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN=CS2)C)N

Origin of Product

United States

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